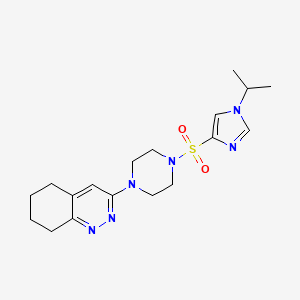

3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

CAS No.: 2034350-44-0

Cat. No.: VC4144889

Molecular Formula: C18H26N6O2S

Molecular Weight: 390.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034350-44-0 |

|---|---|

| Molecular Formula | C18H26N6O2S |

| Molecular Weight | 390.51 |

| IUPAC Name | 3-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |

| Standard InChI | InChI=1S/C18H26N6O2S/c1-14(2)23-12-18(19-13-23)27(25,26)24-9-7-22(8-10-24)17-11-15-5-3-4-6-16(15)20-21-17/h11-14H,3-10H2,1-2H3 |

| Standard InChI Key | QYHZTMOWZZLLEN-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |

Introduction

Potential Applications

While specific studies on this compound are unavailable in the provided sources, compounds with similar scaffolds are often explored for the following applications:

-

Antifungal Activity: Sulfonamide and imidazole derivatives are known for their antifungal properties due to their ability to inhibit fungal enzymes .

-

Anticancer Potential: Heterocyclic compounds like cinnolines have demonstrated cytotoxic activity in various cancer cell lines .

-

CNS Disorders: Piperazine derivatives are frequently investigated for their role in modulating neurotransmitter systems, which could make them candidates for treating neurological conditions .

Synthesis

The synthesis of such compounds typically involves multi-step reactions:

-

Formation of the cinnoline core through cyclization reactions.

-

Functionalization of the piperazine ring with sulfonyl-imidazole groups.

-

Final assembly via coupling reactions under controlled conditions (e.g., using catalysts or specific solvents).

These methods align with general strategies reported for related compounds .

Biological Evaluation

Although no direct data on this compound's activity were found, similar molecules have been evaluated for:

-

Enzyme Inhibition: Targeting enzymes like kinases or proteases in cancer or fungal infections .

-

Metabolic Stability: Testing for drug-likeness using computational tools like SwissADME or experimental assays .

Comparison with Related Compounds

Future Directions

Research on this compound could focus on:

-

In Vitro Screening: Testing against microbial and cancer cell lines.

-

Molecular Docking Studies: Predicting interactions with biological targets.

-

Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.

Further studies could elucidate its therapeutic potential and optimize its structure for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume